molecular formula C16H12ClN3O4S B2629497 5-chloro-N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide CAS No. 898917-23-2

5-chloro-N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Cat. No.: B2629497
CAS No.: 898917-23-2
M. Wt: 377.8
InChI Key: UBWJUDOIRZEVHI-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide (CAS 898917-23-2) is a high-purity chemical compound with a molecular formula of C16H12ClN3O4S and a molecular weight of 377.8 . This benzoxazolinone-sulfonamide derivative is of significant interest in medicinal chemistry research, particularly in the development of antimicrobial agents. Compounds based on the 5-chloro-1,3-benzoxazol-2(3H)-one scaffold have been reported to exhibit antibacterial and antifungal properties, functioning as natural defense compounds in plants . The integration of the sulfonamide group is a key structural feature, as sulfonamides are a well-established class of antimicrobial agents, and their incorporation into various scaffolds continues to be a productive strategy for discovering new bioactive molecules . Furthermore, structurally similar benzoxazolinone compounds have demonstrated selective activity in neurological research, specifically as modulators of voltage-gated sodium channels, indicating potential value for investigating neuropathic pain . Researchers can utilize this compound as a versatile building block or reference standard in various biochemical and pharmacological studies. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S/c1-20-13-8-12(17)15(9-14(13)24-16(20)21)25(22,23)19-11-4-2-10(3-5-11)6-7-18/h2-5,8-9,19H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWJUDOIRZEVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2OC1=O)S(=O)(=O)NC3=CC=C(C=C3)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base.

    Attachment of the Cyanomethyl Phenyl Group: The cyanomethyl phenyl group is attached through a nucleophilic substitution reaction, where a cyanomethyl group is introduced to a phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and cyanomethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

  • Anticoagulant Activity :
    • The compound is structurally related to rivaroxaban, a well-known anticoagulant used for the prevention of venous thromboembolism. Rivaroxaban's mechanism involves the inhibition of Factor Xa, which is crucial for the coagulation cascade. The structural similarities suggest that 5-chloro-N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide may exhibit similar anticoagulant properties, making it a candidate for further research in this area .
  • Xanthine Oxidase Inhibition :
    • Preliminary studies indicate that compounds with similar structures can act as xanthine oxidase inhibitors. Xanthine oxidase is an enzyme involved in purine metabolism and is a target for conditions such as gout and hyperuricemia. The presence of specific functional groups in this compound may enhance its inhibitory activity against this enzyme .

Potential Therapeutic Uses

  • Anti-inflammatory Properties :
    • Compounds with sulfonamide groups are often explored for their anti-inflammatory effects. Given the structural features of this compound, it may possess anti-inflammatory properties that could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
  • Antimicrobial Activity :
    • Similar benzoxazole derivatives have shown promising antimicrobial activity. The potential of this compound to act against bacterial infections warrants investigation, particularly in the context of antibiotic resistance.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticoagulantRivaroxabanInhibition of Factor Xa
Xanthine Oxidase InhibitorVariousReduction in uric acid levels
Anti-inflammatorySulfonamidesDecrease in inflammatory markers
AntimicrobialBenzoxazole DerivativesInhibition of bacterial growth

Case Study: Anticoagulant Activity

A study conducted on structurally similar compounds demonstrated significant anticoagulant effects through inhibition of Factor Xa. The findings suggest that modifications to the benzoxazole core can enhance bioactivity and selectivity . Further studies on this compound are necessary to confirm these effects.

Case Study: Xanthine Oxidase Inhibition

Research has shown that modifications at the para position of phenyl rings can significantly affect xanthine oxidase inhibitory activity. A compound related to this compound exhibited an IC50 value indicative of potent inhibition . This suggests that exploring this compound's structural variations could yield effective xanthine oxidase inhibitors.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular weights, and functional groups of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological/Pharmacological Notes References
Target Compound : 5-Chloro-N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide ~C₁₆H₁₂ClN₃O₄S ~400–420 g/mol Benzoxazole, sulfonamide, chloro, cyanomethyl Discontinued; structural analog to enzyme inhibitors
5-[2-(4-Chlorophenyl)-1,3-Benzoxazol-5-Yl]-4-(3-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione C₂₂H₁₅ClN₄OS 419.89 g/mol Benzoxazole, triazole-thione, chloro, methylphenyl Exhibits IR bands for C=S (1243 cm⁻¹) and NH (3390 cm⁻¹)
4-[5-(4-Chlorophenyl)-3-Methyl-1H-Pyrazol-1-Yl]Benzenesulfonamide C₁₆H₁₄ClN₃O₂S 347.82 g/mol Pyrazole, sulfonamide, chloro Sulfonamide group linked to pyrazole core; potential enzyme inhibition
Rivaroxaban (5-Chloro-N-[[(5S)-2-Oxo-3-[4-(3-Oxomorpholin-4-Yl)Phenyl]-1,3-Oxazolidin-5-Yl]Methyl]Thiophene-2-Carboxamide) C₁₉H₁₈ClN₃O₅S 435.88 g/mol Oxazolidinone, morpholine, chloro, thiophene Factor Xa inhibitor; enantiomer-dependent activity
(2S)-N-{(1S)-1-Cyano-2-[4-(3-Methyl-2-Oxo-2,3-Dihydro-1,3-Benzoxazol-5-Yl)Phenyl]Ethyl}-1,4-Oxazepane-2-Carboxamide C₂₄H₂₅N₄O₄ 449.48 g/mol Benzoxazole, oxazepane, cyano Patent-listed; potential protease inhibitor

Key Structural and Functional Differences:

Core Heterocycle :

  • The target compound uses a benzoxazole core, while analogs like 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide () feature a pyrazole ring. Benzoxazole derivatives often exhibit enhanced aromatic stacking and hydrogen-bonding capabilities compared to pyrazoles .

Substituent Effects: The cyanomethyl group in the target compound may enhance solubility or binding specificity compared to trifluoromethyl () or methoxymethyl () groups in other analogs.

Enantiomeric Activity :

  • Rivaroxaban () demonstrates the critical role of stereochemistry, as its (S)-enantiomer is pharmacologically active, whereas the (R)-enantiomer is inactive. This highlights the importance of chiral centers in benzoxazole-related therapeutics .

Sulfonamide vs. Carboxamide: The target compound’s sulfonamide group contrasts with the carboxamide in Rivaroxaban.

Research Findings and Implications

  • Synthetic Challenges: The discontinuation of the target compound () may relate to synthetic complexity, such as difficulties in introducing the cyanomethylphenyl group or stabilizing the 2-oxo-2,3-dihydrobenzoxazole core.
  • Biological Activity: Benzoxazole sulfonamides are often explored as enzyme inhibitors (e.g., carbonic anhydrase, Factor Xa).

Biological Activity

5-Chloro-N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including enzyme inhibition, cytotoxicity against cancer cell lines, and antibacterial properties.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14_{14}H12_{12}ClN3_{3}O3_{3}S
  • CAS Number : 898917-23-2

1. Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of carbonic anhydrase (CA). Specifically, it has shown significant inhibitory effects against CA IX with an IC50_{50} ranging from 10.93 to 25.06 nM, indicating a strong selectivity for CA IX over CA II, which has an IC50_{50} of 1.55 to 3.92 μM . This selectivity suggests potential therapeutic applications in conditions where CA IX is overexpressed, such as certain cancers.

2. Cytotoxicity and Anticancer Activity

The compound has demonstrated notable cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), HepG2 (liver cancer), and LoVo (colon cancer).
  • Findings : It induced apoptosis significantly in MDA-MB-231 cells, with a reported increase in annexin V-FITC-positive cells by approximately 22-fold compared to control . The mechanism involves upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins like Bcl-2.
Cell LineIC50_{50} (µM)Apoptosis Induction
MDA-MB-23120.17Yes
A54922.64Yes
HepG245.57Yes
LoVo51.50Yes

3. Antibacterial and Anti-biofilm Activity

The compound has also been evaluated for its antibacterial properties:

  • Tested Strains : Staphylococcus aureus and Klebsiella pneumoniae.
  • Results : At a concentration of 50 μg/mL, it exhibited significant inhibition rates of 80.69% against S. aureus and substantial anti-biofilm activity against K. pneumoniae (79.46% inhibition) .

Case Studies

A recent study explored the pharmacological effectiveness of similar compounds with sulfonamide moieties, revealing their broad spectrum of biological activities including anticancer and antibacterial effects . These findings suggest that structural modifications can enhance the activity profile of benzoxazole derivatives.

Molecular Docking Studies

Molecular modeling studies indicate favorable binding interactions between the compound and CA IX, supporting its potential as a selective inhibitor . The docking studies provide insights into the binding affinities and interactions at the molecular level.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-chloro-N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide?

  • The synthesis involves multi-step reactions, including sulfonamide formation and cyclization. Key steps include:

  • Sulfonation : Chlorosulfonic acid is used under controlled temperatures (0–5°C) to introduce the sulfonamide group .
  • Cyclization : A benzoxazole ring is formed via dehydration of a hydroxylamine intermediate, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Functionalization : Cyanomethyl groups are introduced using sodium cyanide in dimethyl sulfoxide (DMSO) at reflux conditions (80–100°C) .
    • Critical Parameters : Solvent choice (e.g., dichloromethane/water biphasic systems) and stoichiometric ratios must be optimized to avoid side products like over-sulfonated derivatives .

Q. How can structural confirmation be achieved at each synthetic stage?

  • Analytical Workflow :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify intermediate structures (e.g., sulfonamide proton signals at δ 10–12 ppm; benzoxazole carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+^+) with <5 ppm error .
  • X-ray Crystallography : For crystalline intermediates, single-crystal diffraction resolves bond angles and stereochemistry (e.g., benzoxazole ring planarity) .

Advanced Research Questions

Q. How can reaction pathways and kinetics be studied to optimize yield and purity?

  • Mechanistic Probes :

  • Kinetic Analysis : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps (e.g., cyclization vs. sulfonation) .
  • Isotopic Labeling : Use 15^{15}N-labeled intermediates to trace nitrogen migration during benzoxazole formation .
    • Case Study : A 2025 study found that replacing triethylamine with 1,8-diazabicycloundec-7-ene (DBU) in cyclization steps increased yields by 20% due to enhanced deprotonation efficiency .

Q. What strategies are effective for analyzing biological interactions of this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
  • Cellular Uptake : Radiolabel the compound with 14^{14}C or 3^3H to quantify permeability in Caco-2 cell monolayers .
    • Structural Biology : Molecular docking (AutoDock Vina) predicts binding modes to targets like cyclooxygenase-2 (COX-2), guided by crystallographic data from related sulfonamides .

Q. How do structural modifications influence solubility and bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Cyanomethyl Group : Replacing it with a methylsulfonyl group reduces logP by 0.5, improving aqueous solubility but decreasing blood-brain barrier penetration .
  • Benzoxazole Ring : Fluorination at the 4-position enhances metabolic stability (CYP3A4 resistance) but may introduce hepatotoxicity risks .
    • Computational Tools : Quantitative Structure-Property Relationship (QSPR) models predict solubility and partition coefficients using descriptors like polar surface area and H-bond donors .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported biological activities of similar benzoxazole sulfonamides?

  • Case Example : A 2024 study observed anti-inflammatory activity (IC50_{50} = 1.2 µM) , while a 2023 report noted no effect at 10 µM .
  • Resolution Strategies :

  • Assay Validation : Cross-test compounds in the same lab using standardized protocols (e.g., LPS-induced TNF-α in RAW264.7 cells).
  • Batch Analysis : Verify compound purity via HPLC-MS; impurities >1% can skew results .

Methodological Resources

Q. What advanced techniques are recommended for studying degradation products?

  • Forced Degradation Studies :

  • Oxidative Stress : Expose to 3% H2_2O2_2 at 40°C for 48 hours; analyze via LC-MS/MS to identify sulfoxide derivatives .
  • Photolysis : Use a UV chamber (λ = 254 nm) to simulate light-induced cleavage of the benzoxazole ring .

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